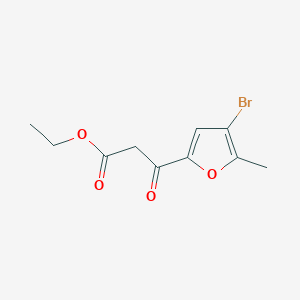
Ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is an organic compound featuring a furan ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate typically involves the following steps:
Bromination of 5-methylfuran: The starting material, 5-methylfuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylfuran.
Esterification: The brominated furan is then subjected to esterification with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The furan ring can be oxidized to yield various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted furans with different functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized furan derivatives.
Scientific Research Applications
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: May be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate: Lacks the bromine atom, leading to different reactivity.
Ethyl 3-(4-chloro-5-methylfuran-2-yl)-3-oxopropanoate: Contains a chlorine atom instead of bromine, affecting its chemical properties.
Uniqueness
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-3-14-10(13)5-8(12)9-4-7(11)6(2)15-9/h4H,3,5H2,1-2H3 |
InChI Key |
XZHGPGIIOUYAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(O1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















